![molecular formula C18H21N3S B2613398 (E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile CAS No. 321945-15-7](/img/structure/B2613398.png)
(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile
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Overview
Description
This compound is a type of organic molecule that contains functional groups such as a benzylidene group, an amino group, and a nitrile group . It’s likely to be used in early discovery research as part of a collection of rare and unique chemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using various organic reactions. For instance, the Strecker reaction involves the formation of aminonitriles by the reaction of an aldehyde with an amine in the presence of cyanide ions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The compound may participate in various chemical reactions depending on its functional groups. For instance, the presence of the amino group and the nitrile group suggests that it might undergo reactions such as nucleophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by various analytical techniques. These might include determining its molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, and more .Scientific Research Applications
Photophysical Properties Modulation
The compound is used in the modulation of photophysical properties. It’s a part of a group of diethylamino (DEA) functionalized analogues, which are designed and prepared based on AIE-active tetraphenylethene (TPE). The introduction of DEA groups makes these analogues CIE-active rather than typically AIE-active .
Mechanistic Understanding and Molecular Design
The compound plays a crucial role in deciphering structural and electronic effects on photophysical properties of aggregation- or crystallization-induced emission (AIE or CIE) luminogens. This understanding is essential for the related mechanistic understanding, molecular design, and applications .
Cell Imaging
The compound has been successfully utilized in cell imaging, thanks to their high efficiency and biocompatibility .
Glucose Sensing
The compound has been used for sensing glucose in aqueous solution at very low concentration .
Aggregation Induced Locally Excited (AILE) State Emission
The compound exhibits an exceptionally large blue shifted enhanced emission from aggregated hydrosol of 4,4′-bis(diethylamino)benzophenone (BZP) compared to its solution phase emission .
Surface Immobilization
The compound can be used in the field of surface immobilization .
Drug Delivery Carrier Design
The compound can be used in the design of drug delivery carriers .
Hydrogel Materials Preparation
The compound can be used in the preparation of hydrogel materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-5-21(6-2)16-9-7-15(8-10-16)12-20-18-17(11-19)13(3)14(4)22-18/h7-10,12H,5-6H2,1-4H3/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXDYGOZBUZHLG-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=C(C(=C(S2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/C2=C(C(=C(S2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile |
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